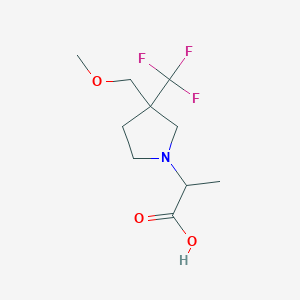
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine (AE-TFA) is a novel compound that has recently been studied for its potential applications in the fields of synthetic chemistry and biochemistry. AE-TFA is a nitrogen-containing heterocyclic compound that is structurally similar to the commonly used azide compounds, but with the addition of a trifluoromethyl group. AE-TFA is of interest due to its unique properties, which make it a potential candidate for a variety of applications in synthetic chemistry and biochemistry.
Applications De Recherche Scientifique
Building Blocks for Polyamines
Aziridines and azetidines, which include “1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine”, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Synthesis of Various Heterocycles
Organic azides, including “1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine”, are used in the synthesis of various heterocycles . They can be used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
One-Pot Domino Reaction
Organic azides can be used in one-pot domino reactions to synthesize various heterocycles . This process involves the use of the azido group in chemical reactions .
Utility of Chosen Catalysts
Organic azides can be used to study the utility of chosen catalysts in chemoselectivity favoring C−H and C-N bonds .
Ugi Four-Component Reaction
Organic azides can be used in one-pot procedures, such as the Ugi four-component reaction .
Aza-Michael Addition
Organic azides can be used in nucleophilic addition reactions, such as the Aza-Michael addition .
[3+2] Cycloaddition
Organic azides can be used in cycloaddition reactions, such as [3+2] cycloaddition .
Insertion Reaction of C-H Amination
Organic azides can be used in insertion reactions of C-H amination .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-2-16-7(8(9,10)11)5-15(6-7)4-3-13-14-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSEWMAESPFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)






